molecular formula C18H13BrO4S B14147765 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89227-01-0

5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B14147765
CAS No.: 89227-01-0
M. Wt: 405.3 g/mol
InChI Key: XKTCCAZPJDUWRL-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted with bromophenyl and sulfanyl groups, along with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dimethoxynaphthalene-1,4-dione.

    Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The brominated intermediate is then reacted with a thiol compound, such as 4-bromothiophenol, under basic conditions to form the sulfanyl linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes such as signal transduction or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine: Another compound with a bromophenyl and sulfanyl group, but with a thiazole core.

    4-[(4-Bromophenyl)sulfanyl]phenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its naphthalene core combined with bromophenyl and sulfanyl groups. This combination provides distinct electronic and steric properties, making it valuable for specific applications in synthetic and medicinal chemistry.

Properties

CAS No.

89227-01-0

Molecular Formula

C18H13BrO4S

Molecular Weight

405.3 g/mol

IUPAC Name

5-(4-bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H13BrO4S/c1-22-17-15(20)12-4-3-5-13(14(12)16(21)18(17)23-2)24-11-8-6-10(19)7-9-11/h3-9H,1-2H3

InChI Key

XKTCCAZPJDUWRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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